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Compound of Interest

Compound Name: Azepane-2-carboxamide
Cat. No.: B11923136
Get Quote
\ J

Spectroscopic Data of Azepane-2-carboxamide
(NMR, IR, MS)
Executive Summary & Chemical Profile

Azepane-2-carboxamide is the seven-membered ring homolog of prolinamide. Unlike its five-
membered counterpart (proline), the azepane ring exhibits greater conformational flexibility,
typically adopting a twist-chair conformation. This flexibility significantly influences its NMR
coupling constants and biological binding profiles.

Due to the hygroscopic and unstable nature of the free base, this compound is frequently
isolated and characterized as its Hydrochloride (HCI) salt or as the N-Boc protected
intermediate (tert-butyl 2-carbamoylazepane-1-carboxylate) during synthesis. This guide
provides data for the free base/salt core, with specific reference to the N-Boc derivative for
definitive structural validation.

Chemical Identity
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Property Detail
IUPAC Name (2S)-Azepane-2-carboxamide
Common Name L-Homoprolinamide

757967-90-1 (Free Base); 2763749-08-0 (HCI
CAS Number

Salt)
Molecular Formula C7H14N20
Molecular Weight 142.20 g/mol

St hemist (S)-Enantiomer (typically derived from L-lysine
ereochemistr
Y or adipic acid precursors)

Mass Spectrometry (MS) Analysis

The mass spectrum of Azepane-2-carboxamide is dominated by the stability of the seven-

membered azepanium ring.

lonization & Fragmentation Pattern (ESI/EI)
e Molecular lon ([M+H]*):m/z 143.1 (Base peak in ESI).

» Major Fragment (Base Peak in El):m/z 98 (Azepanium ion).
o Mechanism:[1] Formed via

-cleavage adjacent to the amide carbonyl, resulting in the loss of the carbamoyl group (-
CONHz, mass 44). This is the diagnostic fingerprint for the 2-substituted azepane ring.

e Secondary Fragments:
o m/z 126: Loss of NHs (Amide deamination).

o m/z 70: Ring contraction (loss of C2Ha from the azepane ring).

Fragmentation Pathway Diagram
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The following diagram illustrates the primary fragmentation pathway yielding the diagnostic m/z

98 ion.

[M+H]+ Precursor

- 45 Da (CONH2 + H) >

m/z 143

a-Cleavage
(Loss of CONH2)

—

Azepanium lon
m/z 98 (Base Peak)

- C2H4 (28 Da) > Ring Contraction

m/z 70

Figure 1: Primary MS fragmentation pathway of Azepane-2-carboxamide.

Click to download full resolution via product page

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the dual amine/amide functionality. The Amide | and

Amide Il bands are critical for confirming the carboxamide formation.

Frequency (cm™?)

Functional Group

Assignment & Mode

Broad, double band. Primary
amide (—CONHz2)

3350 - 3180 N-H Stretch _ _
asymmetric/symmetric stretch
and secondary amine (—NH-).
Sp3 C-H stretching of the

2930 - 2850 C-H Stretch _
azepane ring methylenes.
C=0 Stretch. Strong intensity.

1690 - 1650 Amide | Diagnostic of the amide
carbonyl.

) N-H Bending (Scissoring).

1620 - 1590 Amide I o _

Medium intensity.
Scissoring deformation of ring

1450 - 1400 CHz2 Bend

methylenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below contrasts the Free Base (predicted/general) with the N-Boc Derivative

(experimental reference), as the latter is the standard stable intermediate used for purity
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verification.

Experimental Protocol: Sample Preparation

» Solvent: CDCIs (for N-Boc) or D20O/CD3s0D (for HCI salt).
e Concentration: 10-15 mg/mL.

o Reference: TMS (0.00 ppm) or residual solvent peak (CHCIs 7.26 ppm).

H NMR Data (400 MHz)

Note: The azepane ring protons (H3-H7) appear as complex multiplets due to the flexibility of
the 7-membered ring.
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Shift .
Shift
Position (ppm) [N- Multiplicit Integral Assignment
(ppm) [HCI phicity 9 9
Boc
o Salt]
Derivative]*
-Methine
2 4,73 4.05-4.15 dd/m 1H (Chiral
Center)
3 2.15-2.30 2.20 - 2.40 m 2H -Methylene
(Ring)
7 3.30 - 3.50 3.20 - 3.40 m 2H -Methylene
(Adj. to N)
Ring
4,5,6 1.20-1.90 1.50 - 2.00 m (broad) 6H
Methylenes
Amide NH:2
NH (Amide) 5.50 - 6.50 brs 2H (Solvent
dependent)
tert-Butyl
Boc 1.45 s 9H (Protective
Group)

*Data for N-Boc-Azepane-2-carboxamide in CDCls. The downfield shift of H2 (4.73 ppm) is

due to the carbamate anisotropy.

C NMR Data (100 MHz)
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Shift
Position Carbon Type Assignment
(ppm)
C=0 1745 Quaternary Amide Carbonyl
c2 58.2 CH _Methine (Chiral)
Ring Methylene (Ad;.
Cc7 46.8 CH: g Y (Ad)
to N)
C3 325 CH:z Ring Methylene
Remote Ring
C4, C5, C6 29.8, 26.5,24.1 CH:
Methylenes

2D NMR Correlation (COSY & HMBC)

To distinguish the ring protons, COSY (Correlation Spectroscopy) is essential.
e H2 (4.1 ppm) shows a strong cross-peak with H3 (2.2 ppm).

e H7 (3.3 ppm) shows correlations with H6, but not H2.

H2 (a-Methine)
0 4.1 ppm

1
COSY (31) \HMBC (2J)

\|

H3 (B-Methylene) C=0 (Amide) H6
0 2.2 ppm 0 175 ppm 4 ~1.6 ppm

H7 (e-Methylene)
0 3.3 ppm

Figure 2: Key COSY (Green) and HMBC (Red) NMR correlations for structural assignment.
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Experimental Synthesis Context

For researchers synthesizing this compound, the standard route involves the ring-closing
metathesis or Schmidt rearrangement of cyclohexanones, followed by amidation.

Precursor: L-Homoproline (Azepane-2-carboxylic acid).

Protection: Reaction with (Boc)20 to form N-Boc-homoproline.

Amidation: Mixed anhydride method (Isobutyl chloroformate/NMM) followed by NHs(g) or
NH4OH.

Deprotection: 4M HCI in Dioxane to yield Azepane-2-carboxamide HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. ["spectroscopic data of Azepane-2-carboxamide (NMR,
IR, MS)"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11923136/docs#spectroscopic-data-of-azepane-2-
carboxamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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